molecular formula C18H15BrO2 B12904856 Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- CAS No. 158358-17-9

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-

Cat. No.: B12904856
CAS No.: 158358-17-9
M. Wt: 343.2 g/mol
InChI Key: PEXBCCVATOSBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- is a complex organic compound characterized by the presence of a bromine atom, a benzofuran ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions. The resulting benzofuran is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the benzofuran ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-bromo-1-phenyl-: Similar in structure but lacks the benzofuran ring and phenylethyl group.

    Ethanone, 2-bromo-1-(3-bromophenyl)-: Contains an additional bromine atom on the phenyl ring.

    Ethanone, 2-bromo-1-(4-methoxyphenyl)-: Features a methoxy group on the phenyl ring.

Uniqueness

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- is unique due to the combination of the benzofuran ring and the phenylethyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

158358-17-9

Molecular Formula

C18H15BrO2

Molecular Weight

343.2 g/mol

IUPAC Name

2-bromo-1-[3-(2-phenylethyl)-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C18H15BrO2/c19-12-16(20)18-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)21-18/h1-9H,10-12H2

InChI Key

PEXBCCVATOSBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(OC3=CC=CC=C32)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.